![molecular formula C15H9BrFN3O2 B2724914 N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide CAS No. 891127-84-7](/img/structure/B2724914.png)
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide
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Overview
Description
“N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The oxadiazole ring is substituted with a 4-bromophenyl group and a 3-fluorobenzamide group .
Chemical Reactions Analysis
The chemical reactivity of a compound depends on its functional groups. The oxadiazole ring in this compound could potentially undergo reactions like electrophilic substitution or ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and functional groups. For example, the presence of the bromine and fluorine atoms in this compound could influence its polarity, solubility, and reactivity .Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds containing 1,3,4-oxadiazole rings have been synthesized and tested for their antimicrobial and antifungal properties. For example, the microwave-induced synthesis of fluorobenzamides has shown promising antimicrobial activity, highlighting the role of fluorine atoms in enhancing these properties (Desai, Rajpara, & Joshi, 2013). Similarly, benzimidazole derivatives containing 1,3,4-oxadiazole rings have demonstrated significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities (Menteşe, Ülker, & Kahveci, 2015). These findings suggest a broad spectrum of antimicrobial efficacy that could be leveraged in developing new therapeutic agents.
Anticancer Applications
The compound's framework has been explored for its potential anticancer applications. Novel derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, showing potent activity. This research avenue is crucial for developing new, more effective cancer therapies, as evidenced by the synthesis and evaluation of oxadiazole derivatives as antimicrobial agents, which also hinted at their potential anticancer properties (Parikh & Joshi, 2014).
Optical and Electronic Applications
Beyond biomedical applications, 1,3,4-oxadiazole derivatives have been investigated for their optical and electronic properties, such as in the synthesis and nonlinear optical characterization of new oxadiazoles. These compounds, especially those containing fluorine, like the subject compound, exhibit promising optical limiting behaviors, which are valuable for optoelectronic applications (Chandrakantha et al., 2011).
Safety and Hazards
properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrFN3O2/c16-11-6-4-9(5-7-11)14-19-20-15(22-14)18-13(21)10-2-1-3-12(17)8-10/h1-8H,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXLJWMWCSUVBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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